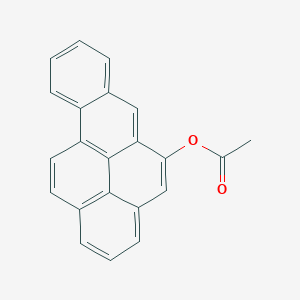
Benzo(a)pyren-5-ol, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)pyren-5-ol, acetate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and significant biological activity. Benzo(a)pyrene itself is a well-studied carcinogen, often found in substances resulting from incomplete combustion, such as tobacco smoke and grilled meats
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyren-5-ol, acetate typically involves the acetylation of Benzo(a)pyren-5-ol. This can be achieved through the reaction of Benzo(a)pyren-5-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Benzo(a)pyren-5-ol, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield halogenated derivatives .
科学研究应用
Benzo(a)pyren-5-ol, acetate has several scientific research applications:
作用机制
The mechanism of action of Benzo(a)pyren-5-ol, acetate involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potentially cancer . The primary molecular targets include cytochrome P450 enzymes, which catalyze the formation of these reactive intermediates .
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: An isomer with similar properties but different biological activity.
Dibenz(a,h)anthracene: Another PAH with comparable structure and effects.
Uniqueness
Benzo(a)pyren-5-ol, acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its parent compound and other similar PAHs .
属性
CAS 编号 |
24027-82-5 |
|---|---|
分子式 |
C22H14O2 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
benzo[a]pyren-5-yl acetate |
InChI |
InChI=1S/C22H14O2/c1-13(23)24-20-12-16-7-4-6-14-9-10-18-17-8-3-2-5-15(17)11-19(20)22(18)21(14)16/h2-12H,1H3 |
InChI 键 |
FRJCAHNSPSIPAG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


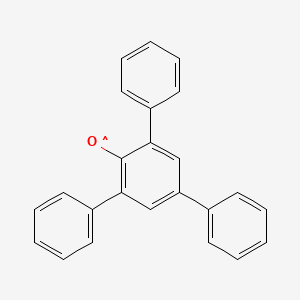
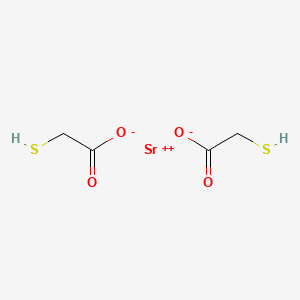


![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)

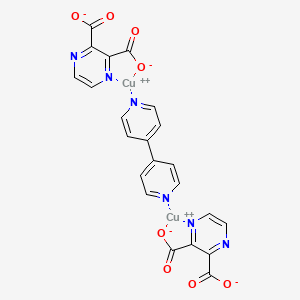
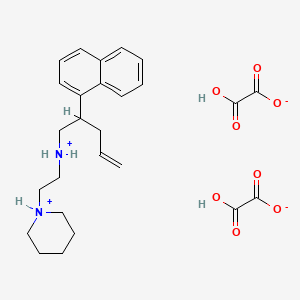
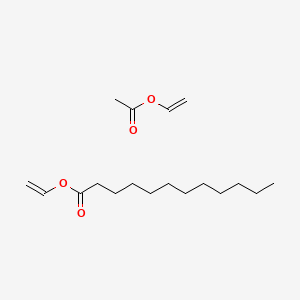
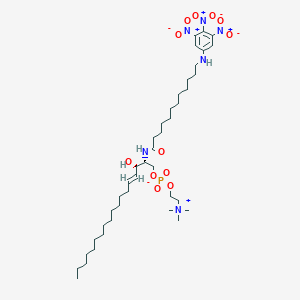

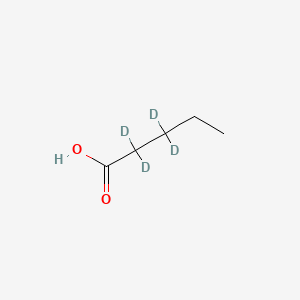
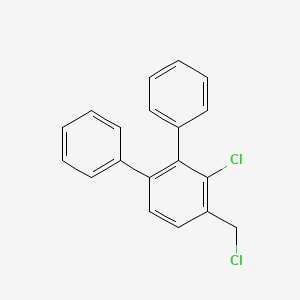
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
